N-(2,6-Dioxopiperidin-3-YL)acetamide

Descripción general

Descripción

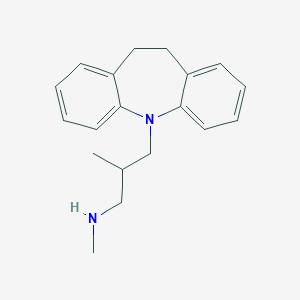

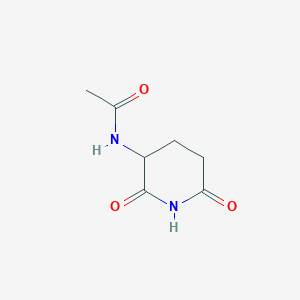

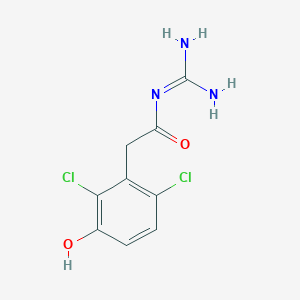

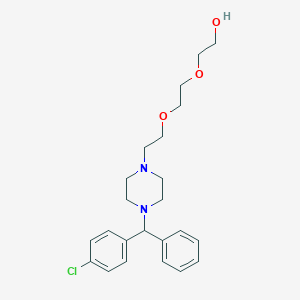

“N-(2,6-Dioxopiperidin-3-YL)acetamide” is a chemical compound with the molecular formula C7H10N2O3 . It is used as a raw material in the synthesis of various derivatives .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline.Molecular Structure Analysis

The molecular structure of “N-(2,6-Dioxopiperidin-3-YL)acetamide” is confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is VOKVBBASCNOYAR-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is involved in several step reactions of substitution, click reaction, and addition reaction to synthesize novel pomalidomide linked with diphenylcarbamide derivatives .Physical And Chemical Properties Analysis

The molecular weight of “N-(2,6-Dioxopiperidin-3-YL)acetamide” is 170.168 . It is usually stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

N-(2,6-Dioxopiperidin-3-YL)acetamide: A Comprehensive Analysis of Scientific Research Applications

Development of Thalidomide-Based PROTACs: N-(2,6-Dioxopiperidin-3-YL)acetamide serves as a functionalized cereblon ligand crucial for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). Its structure allows for rapid conjugation with carboxyl linkers through peptide coupling reactions, making it a valuable building block for protein degrader libraries .

Modulators of Cereblon Activity: This compound is also involved in the synthesis of substituted benzamide analogs that act as modulators of cereblon (CRBN) activity. These analogs have potential applications in treating various clinical conditions and disorders by influencing CRBN activity .

Synthesis of Novel Pomalidomide Derivatives: Researchers utilize N-(2,6-Dioxopiperidin-3-YL)acetamide as a raw material for synthesizing novel pomalidomide derivatives linked with diphenylcarbamide. These derivatives are studied for their inhibitory effects on IDO1, an enzyme involved in the immune response and cancer progression .

Repurposing Homeostatic Networks: The compound has been identified as part of techniques used to repurpose homeostatic networks to effect degradation of proteins within the cell. This approach is significant in the context of disrupting protein homeostasis for therapeutic purposes .

Advanced Research Reagent: It is also used as a research reagent in various fields, including life sciences, organic synthesis, and environmental measurement. Its versatility makes it a staple in advanced technology research and development .

Analytical Chemistry Applications: N-(2,6-Dioxopiperidin-3-YL)acetamide is used in analytical chemistry, where its properties are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC to ensure quality and consistency in research applications .

Safety and Hazards

The safety information for this compound includes hazard statements H302-H315-H319-H335, and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives .

Propiedades

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKVBBASCNOYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578306 | |

| Record name | N-(2,6-Dioxopiperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1468-52-6 | |

| Record name | N-(2,6-Dioxopiperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)